

In-Depth Technical Guide to the PROTAC Degradar ARD-266

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Compound of Interest

Compound Name: VHL Ligand 8

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Core Compound Characteristics

ARD-266 is a highly potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1] A key feature of ARD-266 is its design, which incorporates a VHL E3 ligase ligand with a weak binding affinity, yet it achieves highly efficient and potent degradation of the AR protein.[2] This finding has significant implications for the field of PROTAC research, demonstrating that high-affinity E3 ligase binding is not a prerequisite for potent protein degradation.[3][4]

The molecule consists of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase complex. This tripartite structure facilitates the formation of a ternary complex between the AR and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2] ARD-266 has demonstrated efficacy in several AR-positive prostate cancer cell lines, including LNCaP, VCaP, and 22Rv1.

Chemically, ARD-266 contains an alkyne group, making it suitable for use as a click chemistry reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Quantitative Performance Data

The following tables summarize the quantitative data regarding the in vitro performance of ARD-266 in various prostate cancer cell lines.

Table 1: Degradation Efficiency of ARD-266

Cell Line	DC ₅₀ (nM)	D _{max} (% Degradation)
LNCaP	0.2 - 1	>95%
VCaP	0.2 - 1	>95%
22Rv1	0.2 - 1	>95%

DC₅₀ (Half-maximal degradation concentration) and D_{max} (maximum degradation) values are based on treatment with ARD-266 for 24 hours. Data compiled from multiple sources.

Table 2: Time-Dependent Degradation of Androgen Receptor

Cell Line	Time Point	% AR Protein Reduction
LNCaP	3 hours	Significant Reduction
LNCaP	6 hours	Near-complete Elimination

Data based on treatment with 100 nM ARD-266.

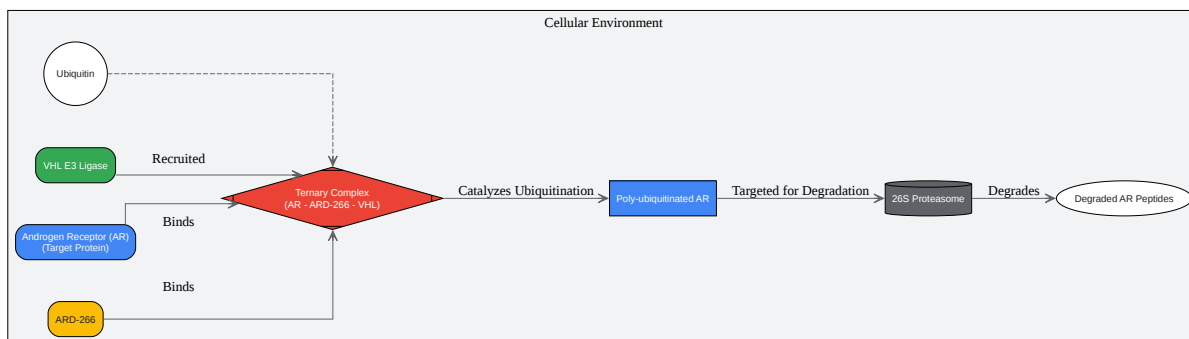
Table 3: Effect on AR-Regulated Gene Expression

Gene Target	Cell Line	Concentration for >50% mRNA Reduction
PSA	LNCaP	10 nM
TMPRSS2	LNCaP	10 nM
FKBP5	LNCaP	10 nM

Data based on treatment with ARD-266 for 24 hours.

Visualized Mechanisms and Workflows

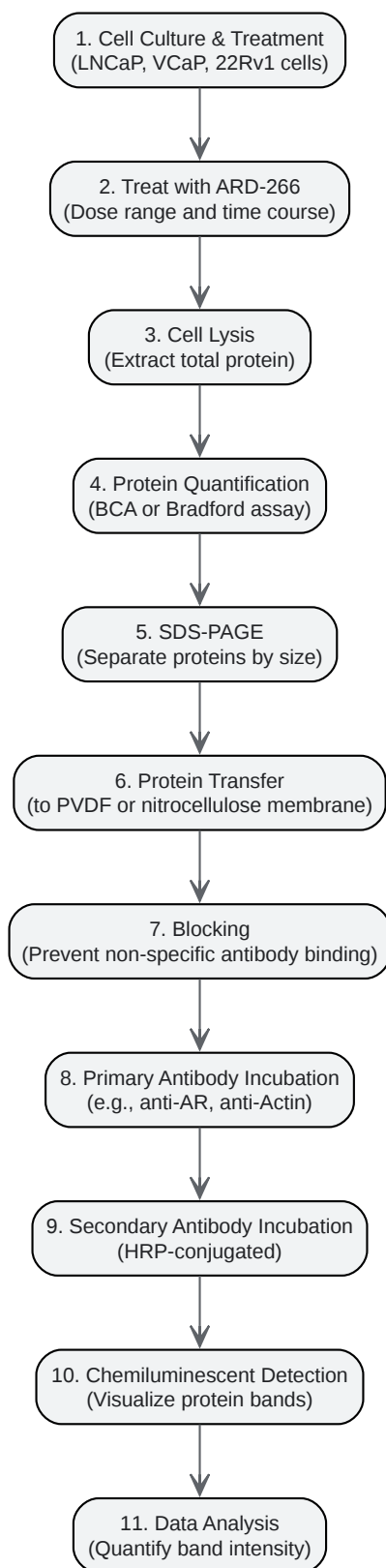
Mechanism of Action



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Caption: Mechanism of ARD-266 induced degradation of the Androgen Receptor.

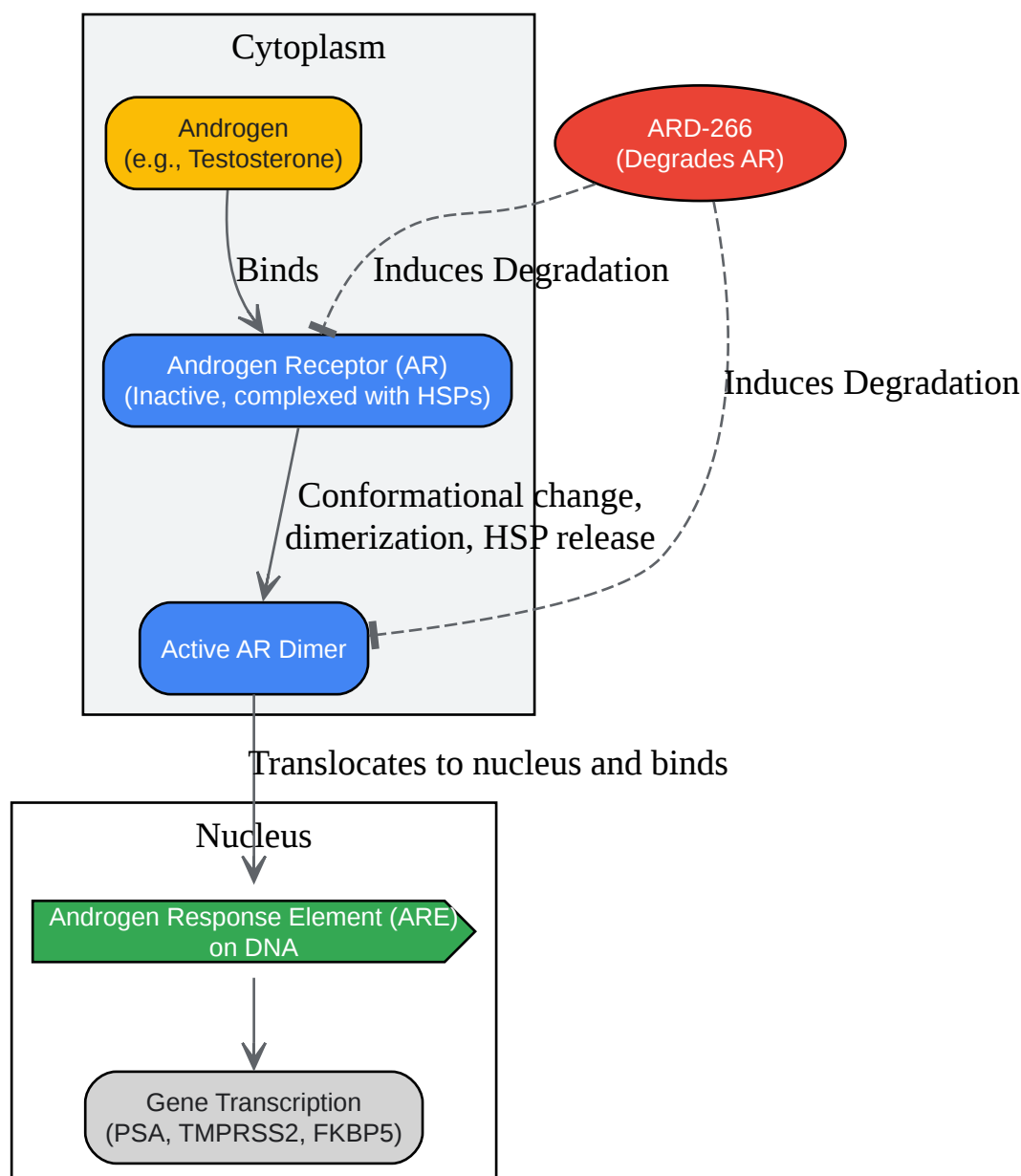
Experimental Workflow: Western Blot Analysis



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Caption: Standard workflow for assessing AR protein degradation via Western blot.

Androgen Receptor Signaling Pathway



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Caption: Overview of the Androgen Receptor signaling pathway and the point of intervention for ARD-266.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ARD-266.

Cell Culture and Treatment

- Cell Lines:
 - LNCaP, VCaP, and 22Rv1 human prostate cancer cell lines are used.
- Culture Conditions:
 - Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
 - Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
- Treatment with ARD-266:
 - For degradation experiments, cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates).
 - After allowing cells to attach overnight, the culture medium is replaced with fresh medium containing the desired concentrations of ARD-266 or vehicle control (e.g., DMSO).
 - Cells are incubated for the specified time points (e.g., 3, 6, 12, 24 hours) before harvesting for downstream analysis.

Western Blotting for AR Degradation

- Cell Lysis:
 - After treatment, cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS).
 - Cells are lysed on ice using RIPA buffer supplemented with a protease inhibitor cocktail.
 - Lysates are scraped, collected into microcentrifuge tubes, and agitated for 30 minutes at 4°C.
 - The lysates are then centrifuged at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

- The supernatant (total protein extract) is transferred to a fresh tube.
- Protein Quantification:
 - The protein concentration of the lysates is determined using a BCA protein assay kit according to the manufacturer's instructions.
- SDS-PAGE and Protein Transfer:
 - Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
 - Proteins are separated by electrophoresis.
 - Separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST).
 - The membrane is incubated with a primary antibody against AR (Androgen Receptor) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used.
 - The membrane is washed three times with TBST for 10 minutes each.
 - The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - After another three washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
- Data Analysis:
 - The intensity of the protein bands is quantified using densitometry software.

- The level of AR protein is normalized to the corresponding loading control to determine the percentage of degradation relative to the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

- RNA Extraction and cDNA Synthesis:
 - LNCaP cells are treated with ARD-266 or vehicle for 24 hours.
 - Total RNA is extracted from the cells using an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
 - The concentration and purity of the extracted RNA are determined using a spectrophotometer.
 - First-strand complementary DNA (cDNA) is synthesized from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
- Quantitative PCR:
 - qRT-PCR is performed in a real-time PCR system using a SYBR Green-based master mix.
 - The reaction mixture typically includes the cDNA template, forward and reverse primers for the target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH or ACTB), and the SYBR Green master mix.
 - The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis:
 - The relative expression of the target genes is calculated using the comparative Ct ($\Delta\Delta C_t$) method.
 - The expression levels are normalized to the housekeeping gene and are presented as a fold change relative to the vehicle-treated control group.

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